molecular formula C14H8BrClN2O B8365983 2-(6-Bromo-4-chloroquinazolin-2-yl)phenol

2-(6-Bromo-4-chloroquinazolin-2-yl)phenol

Cat. No. B8365983
M. Wt: 335.58 g/mol
InChI Key: XZVICCYPSHTSRZ-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

6-Bromo-4-chloro-2-(2-methoxyphenyl)quinazoline (393 mg, 1:12 mmol) was dissolved in CH2Cl2 (3 mL), and the flask was flushed with N2. After cooling the reaction mixture to −78° C., 1 M BBr3 in CH2Cl2 (3.37 mL, 3.37 mmol) was added dropwise, then the reaction was slowly warmed to room temperature and stirred-for 2 h. After quenching the mixture with saturated aqueous NaHCO3 (1×), it was transferred into a separatory funnel with CH2Cl2. The organic layer was washed with H2O (2×), dried over Na2SO4, and concentrated. Purification via silica gel chromatography using 0-5% EtOAc and CH2Cl2:hexanes (1:1) gave 2-(6-bromo-4-chloroquinazolin-2-yl)phenol (229 mg, 61%). LC/MS: m/z 335.30 (M+H)+ at 4.18 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18]C)[N:6]=[C:5]2[Cl:20].B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18])[N:6]=[C:5]2[Cl:20]

Inputs

Step One
Name
Quantity
393 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)C1=C(C=CC=C1)OC)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
3.37 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to room temperature and stirred-for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After quenching the mixture with saturated aqueous NaHCO3 (1×), it
CUSTOM
Type
CUSTOM
Details
was transferred into a separatory funnel with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)C1=C(C=CC=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 5.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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